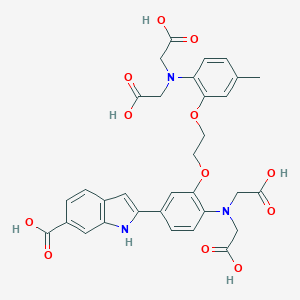
Indo 1
Descripción general
Descripción
Indo-1 (sal de sodio) es un colorante indicador de calcio fluorescente de relación. Es ampliamente utilizado en la investigación científica para medir las concentraciones de calcio intracelular. El compuesto fue introducido en 1985 y desde entonces ha sido citado en numerosos artículos científicos. Indo-1 (sal de sodio) es particularmente útil en citometría de flujo y aplicaciones de fluorescencia multicolor debido a su capacidad de proporcionar mediciones precisas con una sola fuente de excitación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Indo-1 (sal de sodio) implica la reacción de moléculas precursoras específicas en condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y a menudo varían entre los fabricantes.
Métodos de producción industrial: La producción industrial de Indo-1 (sal de sodio) normalmente implica la síntesis química a gran escala en instalaciones especializadas. El proceso incluye medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se purifica, seca y se empaqueta para su distribución a laboratorios de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: Indo-1 (sal de sodio) principalmente se somete a reacciones de complejación con iones de calcio. Cuando los iones de calcio se unen a Indo-1, el máximo de emisión del colorante cambia de aproximadamente 475 nanómetros a 400 nanómetros. Este cambio permite la medición de la relación de las concentraciones de calcio .
Reactivos y condiciones comunes: El reactivo principal utilizado con Indo-1 (sal de sodio) es el cloruro de calcio, que proporciona los iones de calcio necesarios para la reacción de complejación. La reacción normalmente ocurre en soluciones acuosas en condiciones fisiológicas (pH 7.2-7.4) para imitar el entorno intracelular .
Productos principales: El producto principal de la reacción entre Indo-1 (sal de sodio) y los iones de calcio es la forma de Indo-1 unido al calcio, que exhibe un espectro de emisión de fluorescencia distinto .
Aplicaciones Científicas De Investigación
Indo-1 (sal de sodio) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como un indicador de calcio en varios ensayos y experimentos químicos.
Biología: Empleado en biología celular para medir los niveles de calcio intracelular, que son cruciales para varios procesos celulares.
Medicina: Utilizado en la investigación médica para estudiar las vías de señalización del calcio y su papel en las enfermedades.
Industria: Aplicado en el desarrollo de herramientas de diagnóstico y ensayos para la medición del calcio
Mecanismo De Acción
Indo-1 (sal de sodio) funciona al unirse a los iones de calcio, lo que induce un cambio en su espectro de emisión de fluorescencia. El colorante tiene un pico de emisión dual, con un pico a aproximadamente 475 nanómetros (sin calcio) y otro a 400 nanómetros (unido al calcio). Este cambio permite la medición de la relación de las concentraciones de calcio, proporcionando datos precisos y confiables sobre los niveles de calcio intracelular .
Compuestos similares:
Fura-2: Otro indicador de calcio de relación con un perfil de excitación y emisión diferente.
Fluo-3: Un indicador de calcio no de relación con un solo pico de emisión.
Calcium Green-1: Un indicador de calcio con alta afinidad por los iones de calcio
Singularidad de Indo-1 (sal de sodio): Indo-1 (sal de sodio) es único debido a sus picos de emisión dual y fuente de excitación única, lo que lo hace particularmente adecuado para aplicaciones de citometría de flujo y fluorescencia multicolor. Su capacidad para proporcionar mediciones de relación minimiza los efectos del fotoblanqueamiento, las fugas y la carga desigual del colorante, lo que resulta en resultados más robustos y reproducibles .
Comparación Con Compuestos Similares
Fura-2: Another ratiometric calcium indicator with a different excitation and emission profile.
Fluo-3: A non-ratiometric calcium indicator with a single emission peak.
Calcium Green-1: A calcium indicator with a high affinity for calcium ions
Uniqueness of Indo-1 (Sodium Salt): Indo-1 (sodium salt) is unique due to its dual emission peaks and single excitation source, making it particularly suitable for flow cytometry and multicolor fluorescence applications. Its ability to provide ratiometric measurements minimizes the effects of photobleaching, leakage, and uneven dye loading, resulting in more robust and reproducible results .
Propiedades
IUPAC Name |
2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O12/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAQOBUZCQMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242202 | |
| Record name | Indo-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96314-96-4 | |
| Record name | 2-[4-[Bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indo-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indo-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDO-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N18RMK75W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
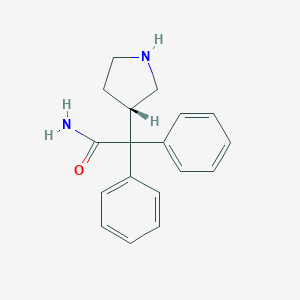
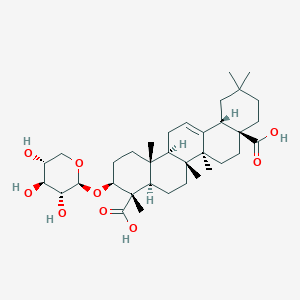
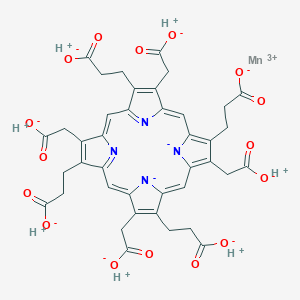
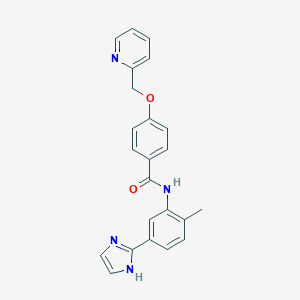
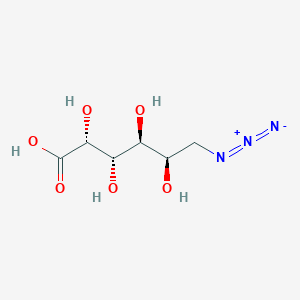
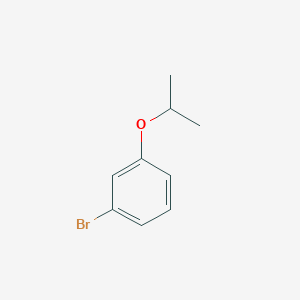
![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)
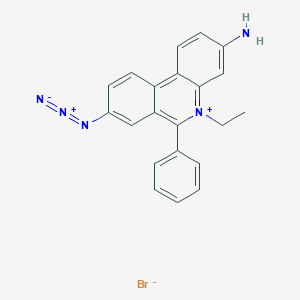

![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
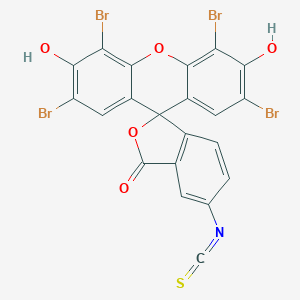
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)
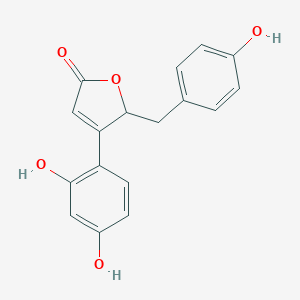
![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)
